molecular formula C21H28O3 B1221353 7-Oxo-delta(1)-tetrahydrocannabinol CAS No. 52663-85-1

7-Oxo-delta(1)-tetrahydrocannabinol

カタログ番号: B1221353
CAS番号: 52663-85-1
分子量: 328.4 g/mol
InChIキー: HQRKNUDGMPVIMO-IAGOWNOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Oxo-delta(1)-tetrahydrocannabinol, also known as this compound, is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

7-Oxo-delta(1)-tetrahydrocannabinol exhibits various pharmacological effects that make it a candidate for therapeutic use:

  • Psychoactivity : While primarily a metabolite, it has been shown to possess psychoactive properties similar to delta(9)-tetrahydrocannabinol, although with potentially different receptor interactions. Research indicates that this compound may act as a partial agonist at cannabinoid receptors, influencing both CB1 and CB2 receptors, which are pivotal in mediating the effects of cannabinoids on the nervous system .
  • Anti-inflammatory Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties. Cannabinoids have been known to modulate immune responses, and metabolites like this compound could play a role in reducing inflammation through their action on cannabinoid receptors .

Metabolic Pathways

Understanding the metabolic pathways of this compound is crucial for its application in clinical settings:

  • Conversion Pathways : Research indicates that 7-hydroxy-delta(8)-tetrahydrocannabinol can be oxidized to form 7-Oxo-delta(8)-tetrahydrocannabinol through enzymatic processes involving cytochrome P450 enzymes. This conversion is significant as it highlights the metabolic transformation of cannabinoids within the body, which can influence their efficacy and safety profiles .
  • Urinary Excretion : Studies have shown that metabolites like delta(1)-tetrahydrocannabinol-7-oic acid can be detected in urine for extended periods post-consumption, suggesting that this compound may also have implications for drug testing and monitoring in clinical settings .

Therapeutic Applications

The potential therapeutic applications of this compound span various medical fields:

  • Pain Management : Due to its interaction with cannabinoid receptors, there is potential for this compound to be used in pain management therapies. Cannabinoids have been recognized for their analgesic properties, and metabolites like this compound could enhance these effects without the full psychoactive burden associated with delta(9)-tetrahydrocannabinol .
  • Anxiety and Mood Disorders : The modulation of neurotransmitter systems by cannabinoids suggests that this compound could be explored as a treatment option for anxiety and mood disorders. Its unique receptor activity may provide therapeutic benefits while minimizing adverse effects associated with other cannabinoids .

Case Studies and Research Findings

Several case studies and research findings highlight the applications and effects of this compound:

Study/ResearchFindings
PubMed Study on Urinary ExcretionFound that delta(1)-THC metabolites, including delta(1)-THC-7-oic acid, can be detected up to 25 days after use, emphasizing the long-lasting nature of these metabolites .
Pharmacological ReviewDiscussed the anti-inflammatory properties of cannabinoids, suggesting potential applications for treating inflammatory conditions through metabolites like this compound .
Metabolic Pathway AnalysisIdentified key enzymatic pathways involved in the conversion of tetrahydrocannabinols to their respective oxo forms, providing insights into their pharmacokinetics .

特性

CAS番号

52663-85-1

分子式

C21H28O3

分子量

328.4 g/mol

IUPAC名

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde

InChI

InChI=1S/C21H28O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-13,16-17,23H,4-9H2,1-3H3/t16-,17-/m1/s1

InChIキー

HQRKNUDGMPVIMO-IAGOWNOFSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O

異性体SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C=O)O

正規SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O

Key on ui other cas no.

52663-85-1

同義語

7-oxo-delta(1)-tetrahydrocannabinol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。